![molecular formula C19H34P2 B12564302 9,9'-(Propane-1,3-diyl)bis(9-phosphabicyclo[3.3.1]nonane) CAS No. 143540-36-7](/img/structure/B12564302.png)
9,9'-(Propane-1,3-diyl)bis(9-phosphabicyclo[3.3.1]nonane)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
9,9’-(Propane-1,3-diyl)bis(9-phosphabicyclo[331]nonane) is an organophosphorus compound known for its unique bicyclic structure This compound is part of the phosphabicyclononane family, which is characterized by a phosphorus atom integrated into a bicyclic framework
準備方法
The synthesis of 9,9’-(Propane-1,3-diyl)bis(9-phosphabicyclo[3.3.1]nonane) typically involves the reaction of halogenated alkanes with triphenylphosphine. One common method includes reacting a halogenated propane derivative with triphenylphosphine in the presence of a base such as sodium iodide or sodium cyanide. The reaction proceeds through the formation of a phosphonium salt intermediate, which undergoes cyclization to form the desired bicyclic structure. The reaction conditions often require an inert atmosphere and anhydrous solvents to prevent unwanted side reactions .
化学反応の分析
9,9’-(Propane-1,3-diyl)bis(9-phosphabicyclo[3.3.1]nonane) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid, leading to the formation of phosphine oxides.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, converting the compound into phosphines.
Substitution: The phosphorus atom in the bicyclic structure can participate in nucleophilic substitution reactions, where halogenated derivatives can be replaced by nucleophiles like amines or alcohols.
Common reagents and conditions for these reactions include anhydrous solvents, inert atmospheres, and controlled temperatures to ensure high yields and selectivity .
科学的研究の応用
9,9’-(Propane-1,3-diyl)bis(9-phosphabicyclo[3.3.1]nonane) has found applications in various scientific research fields:
Chemistry: It is used as a ligand in coordination chemistry, forming complexes with transition metals that are utilized in catalytic processes.
Biology: The compound’s derivatives are explored for their potential as enzyme inhibitors, impacting biochemical pathways.
Medicine: Research is ongoing to investigate its potential as a therapeutic agent, particularly in targeting specific molecular pathways.
作用機序
The mechanism by which 9,9’-(Propane-1,3-diyl)bis(9-phosphabicyclo[3.3.1]nonane) exerts its effects involves its ability to coordinate with metal centers, forming stable complexes. These complexes can facilitate various catalytic processes by providing an optimal environment for substrate activation and transformation. The phosphorus atom in the bicyclic structure plays a crucial role in stabilizing the transition states and intermediates during these reactions .
類似化合物との比較
Similar compounds to 9,9’-(Propane-1,3-diyl)bis(9-phosphabicyclo[3.3.1]nonane) include other phosphabicyclononanes and borabicyclononanes. For example:
9-Phosphabicyclo[3.3.1]nonane: This compound shares a similar bicyclic structure but lacks the propane-1,3-diyl linkage, resulting in different reactivity and applications.
9-Borabicyclo[3.3.1]nonane: Known for its use in hydroboration reactions, this compound features a boron atom instead of phosphorus, leading to distinct chemical properties and uses.
The uniqueness of 9,9’-(Propane-1,3-diyl)bis(9-phosphabicyclo[3.3.1]nonane) lies in its ability to form stable complexes with metals, making it a valuable ligand in catalysis and coordination chemistry .
特性
CAS番号 |
143540-36-7 |
|---|---|
分子式 |
C19H34P2 |
分子量 |
324.4 g/mol |
IUPAC名 |
9-[3-(9-phosphabicyclo[3.3.1]nonan-9-yl)propyl]-9-phosphabicyclo[3.3.1]nonane |
InChI |
InChI=1S/C19H34P2/c1-6-16-8-2-9-17(7-1)20(16)14-5-15-21-18-10-3-11-19(21)13-4-12-18/h16-19H,1-15H2 |
InChIキー |
PTZJYHWVFUJRTJ-UHFFFAOYSA-N |
正規SMILES |
C1CC2CCCC(C1)P2CCCP3C4CCCC3CCC4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


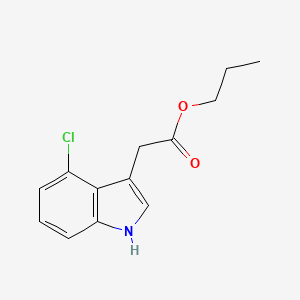
![2-{2-[4-(Morpholin-4-yl)phenyl]ethenyl}-5-phenyl-1,3-benzoxazole](/img/structure/B12564231.png)

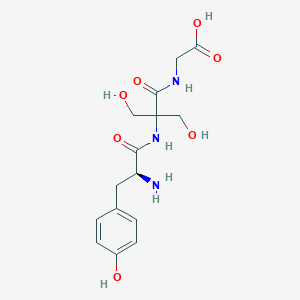

![(3S)-3-(3,4-Dichlorophenyl)-3-[(1,3-dioxolan-2-yl)methyl]piperidine](/img/structure/B12564251.png)
![Methyl 4-{[2-(4-aminophenyl)-2-oxoethyl]amino}benzoate](/img/structure/B12564255.png)
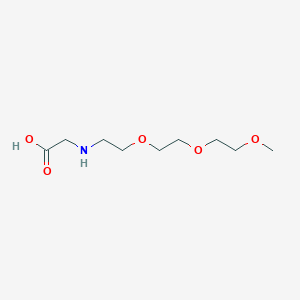
![Benzamide, N-[cis-2-(2,2-dimethoxyethyl)-1,3-dioxan-5-yl]-](/img/structure/B12564265.png)
![3-Thiophenecarbonitrile, 4-amino-2-[(4-aminobutyl)amino]-5-benzoyl-](/img/structure/B12564286.png)
![[Sulfanediyldi(4,1-phenylene)]bis[(2-chlorophenyl)methanone]](/img/structure/B12564291.png)
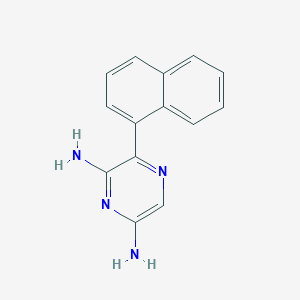
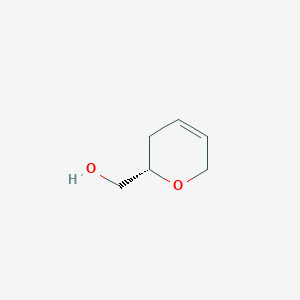
![1H,3H,5H-2,6-Methanoimidazo[1,5-c]imidazole](/img/structure/B12564307.png)
